molecular formula C21H18ClN3O2S B4058190 5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4058190
M. Wt: 411.9 g/mol
InChI Key: DDXVUTZMQRVCKJ-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of thiazolopyrimidines typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . In one method, ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be characterized using techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .


Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . For instance, compounds reacted with 1,4-dithiane-2,5-diol to produce derivatives that showed high inhibitory activity against tumor cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be determined using techniques such as melting point determination and spectroscopic analysis . For instance, the IR spectrum of a similar compound showed peaks corresponding to various functional groups .

Scientific Research Applications

Synthesis and Biological Potential

Synthesis Techniques

The compound is synthesized through a series of chemical reactions involving the cyclocondensation of 1,2,3,4-tetrahydropyrimidine-2-thiones and 1,2-dibromoethane. The structures of these compounds are confirmed through IR, 1H-NMR, and Mass spectral studies, highlighting the compound's synthetic accessibility and structural validation (J. Akbari et al., 2008).

Antimicrobial Activities

Some derivatives of the thiazolo[3,2-a]pyrimidine class, including closely related structures, have been evaluated for their antimicrobial activities. These studies reveal that certain compounds exhibit significant inhibition against bacterial and fungal growth, suggesting potential applications in addressing antimicrobial resistance and developing new antimicrobial agents (S. Kolisnyk et al., 2015; V. L. Gein et al., 2015).

Structural and Conformational Analysis

Conformational Features

Research on thiazolo[3,2-a]pyrimidines, including structural modifications and supramolecular aggregation, provides insights into their conformational features. This analysis helps understand the impact of substituents on biological activity and could guide the design of more effective compounds (H. Nagarajaiah et al., 2014).

Anti-inflammatory and Analgesic Properties

Evaluation of Biological Effects

The thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. This evaluation suggests that certain derivatives can exert moderate anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (B. Tozkoparan et al., 1999).

Anticancer Activities

Potential Anticancer Agents

The synthesis and evaluation of novel thiazolo[3,2-a]pyrimidine derivatives for their anticancer activities highlight the potential of this class of compounds in cancer therapy. Certain derivatives exhibit significant inhibitory effects against various cancer cell lines, underscoring the importance of structural diversity and optimization in drug discovery (Shailee V. Tiwari et al., 2016).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the sources, thiazolopyrimidines are generally known for their potential in the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Future research could focus on further functionalization of the thiazolopyrimidine moiety to optimize the interaction between the ligand and biological target .

Properties

IUPAC Name

5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-12-5-3-4-6-16(12)24-20(27)18-13(2)23-21-25(17(26)11-28-21)19(18)14-7-9-15(22)10-8-14/h3-10,19H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXVUTZMQRVCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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